molecular formula C17H18N4OS2 B11367583 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide

4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11367583
M. Wt: 358.5 g/mol
InChI Key: LVJDWOJBRPKWQL-UHFFFAOYSA-N
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Description

4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiadiazole and thiazole ring system. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Rings: The final step involves coupling the thiadiazole and thiazole rings through a condensation reaction, often facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is explored for its antimicrobial, antifungal, and anticancer activities. The presence of both thiadiazole and thiazole rings contributes to its ability to interact with various biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. Their ability to inhibit specific enzymes or receptors makes them candidates for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for applications in material science.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its dual heterocyclic structure, which imparts distinct electronic and steric properties. This duality enhances its ability to interact with diverse biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H18N4OS2/c1-10(2)9-13-20-21-17(23-13)19-15(22)14-11(3)18-16(24-14)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,19,21,22)

InChI Key

LVJDWOJBRPKWQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC(C)C

Origin of Product

United States

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